N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine;oxalic acid
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a phenyl ring substituted with two methoxy groups and an amine group attached to a propan-2-amine backbone, combined with oxalic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine typically involves the reaction of 2,3-dimethoxybenzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, secondary and tertiary amines, and oxidized products like aldehydes and carboxylic acids.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and amine functionality play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine
- N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine
- N-[(2,3-dimethoxyphenyl)methyl]butan-2-amine
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine is unique due to the specific positioning of the methoxy groups on the phenyl ring, which influences its reactivity and binding properties. This distinct structure allows for unique interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2.C2H2O4/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4;3-1(4)2(5)6/h5-7,9,13H,8H2,1-4H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFRACCOAYSZKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OC.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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